molecular formula C10H9BrO2S2 B14035608 Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

Cat. No.: B14035608
M. Wt: 305.2 g/mol
InChI Key: STARULUFHBXCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group.

Preparation Methods

The synthesis of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors .

Comparison with Similar Compounds

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an ethyl ester.

    3-Methylthiophene: Lacks the bromine atom and ester functional group, making it less reactive in certain synthetic applications.

    Ethyl 3-methylthiophene-2-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .

Biological Activity

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrO₂S₂, with a molecular weight of approximately 305.21 g/mol. The compound features a bromine atom, a methyl group, and an ethyl ester functional group attached to a thieno[3,2-b]thiophene backbone. Its unique structure allows for various chemical reactions and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and esterification processes. The following table summarizes the key synthetic routes:

StepReaction TypeReagents/ConditionsOutcome
1BrominationBr₂ or NBS in AcOHIntroduction of bromine at the 6-position
2EsterificationEthanol, Acid CatalystFormation of ethyl ester

Biological Activity

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its potential as an antiproliferative agent against cancer cell lines.

Anticancer Activity

A study evaluating compounds structurally related to this compound found that they inhibit cancer cell growth effectively. Compounds with similar thieno[3,2-B]thiophene structures demonstrated IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa and K562 cells. The mechanism involves binding to tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Mechanistic Insights

The interaction of this compound with biological targets suggests a complex mechanism:

  • Tubulin Binding : Similar compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.
  • Apoptosis Induction : Studies show that these compounds can induce apoptosis in a dose-dependent manner without affecting normal cells .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on HeLa Cells : In vitro tests indicated significant inhibition of HeLa cell proliferation with an IC50 value of approximately 1.1 μM for related compounds.
  • K562 Cell Line Analysis : Compounds similar to this compound showed IC50 values as low as 0.70 μM against K562 cells, indicating high potency .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesIC50 (μM)
This compoundBrominated derivative; high reactivity<0.70
4-Aminomethyl-N-hydroxybenzamide derivativesHDAC inhibitors; selective for HDAC6 isoformVaries
Other thieno derivativesVarying substituents; different biological activities>20 (inactive)

Properties

Molecular Formula

C10H9BrO2S2

Molecular Weight

305.2 g/mol

IUPAC Name

ethyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3

InChI Key

STARULUFHBXCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.